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Phenol, resorcin, formaldehyde resin

DSC curing exotherm cold-setting adhesive resorcinol grafting efficiency

Phenol, resorcin, formaldehyde resin (CAS 25986-71-4), systematically named formaldehyde, polymer with 1,3-benzenediol and phenol, belongs to the phenol-resorcinol-formaldehyde (PRF) copolymer class of cold-setting thermosetting resins. It is synthesized via a two-stage process: first, a low-condensation phenol-formaldehyde resol is prepared under alkaline conditions; second, resorcinol is grafted onto the active methylol groups of the resol intermediate, introducing additional reactive hydroxyl functionality that enables ambient-temperature curing upon addition of a formaldehyde-based hardener.

Molecular Formula C13H14O4
Molecular Weight 234.25 g/mol
CAS No. 25986-71-4
Cat. No. B8418816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, resorcin, formaldehyde resin
CAS25986-71-4
Molecular FormulaC13H14O4
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC=O.C1=CC=C(C=C1)O.C1=CC(=CC(=C1)O)O
InChIInChI=1S/C6H6O2.C6H6O.CH2O/c7-5-2-1-3-6(8)4-5;7-6-4-2-1-3-5-6;1-2/h1-4,7-8H;1-5,7H;1H2
InChIKeyQDNBHWFDWXWFTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenol-Resorcinol-Formaldehyde Resin (CAS 25986-71-4): Core Identity and Comparator Landscape for Technical Procurement


Phenol, resorcin, formaldehyde resin (CAS 25986-71-4), systematically named formaldehyde, polymer with 1,3-benzenediol and phenol, belongs to the phenol-resorcinol-formaldehyde (PRF) copolymer class of cold-setting thermosetting resins . It is synthesized via a two-stage process: first, a low-condensation phenol-formaldehyde resol is prepared under alkaline conditions; second, resorcinol is grafted onto the active methylol groups of the resol intermediate, introducing additional reactive hydroxyl functionality that enables ambient-temperature curing upon addition of a formaldehyde-based hardener [1]. The copolymer backbone integrates phenol units for structural economy and resorcinol units for reactivity, yielding an oligomeric distribution in which the ratio of resorcinol-containing to phenol-only oligomers critically governs performance [2]. Primary comparators for procurement evaluation include phenol-formaldehyde (PF) resoles and novolacs, resorcinol-formaldehyde (RF) homopolymer resins, melamine-urea-formaldehyde (MUF) adhesives, and one-component polyurethane (PUR) structural adhesives.

Why Phenol-Resorcinol-Formaldehyde Resin (CAS 25986-71-4) Cannot Be Replaced by Generic PF, RF, or MUF Adhesives


Although PF, RF, MUF, and PRF resins are all formaldehyde-condensation thermosets used in structural wood bonding, their curing chemistry, thermal response, and moisture durability are fundamentally non-interchangeable. PF resoles require elevated temperatures (145–150 °C) for full cross-linking and cannot deliver cold-setting capability without chemical modification [1]. Pure RF resins offer ambient-temperature curing but at 10–15 times the raw material cost due to resorcinol pricing, making them economically prohibitive for most industrial applications [2]. MUF adhesives, while cost-competitive, exhibit catastrophic bond failure at elevated temperatures (0 MPa at 280 °C) and inadequate wet-state performance on chemically modified wood substrates, whereas PRF maintains structural integrity under both conditions [3] [4]. The resorcinol grafting architecture in PRF creates a hybrid resin in which resorcinol content—typically 15–25 wt% of the liquid resin—determines whether the product achieves single-stage low-temperature curing or retains an undesirable high-temperature PF fraction [1]. These quantitative performance gaps mean that direct substitution without reformulation leads to predictable failure in specification-driven applications such as structural glulam, CCA-treated timber lamination, and fire-rated engineered wood.

Quantitative Differentiation Evidence: Phenol-Resorcinol-Formaldehyde Resin (CAS 25986-71-4) Against Closest Analogs


Curing Temperature Shift: PRF (25% Resorcinol) Achieves Single-Stage Cure at 93.9 °C vs. PF Resol Requiring 145–150 °C

In a direct DSC head-to-head comparison, phenol-resorcinol-formaldehyde resin synthesized with 25 wt% resorcinol (PRF2) exhibits a single exothermic curing peak at 93.9 °C (range 60–120 °C) with a curing enthalpy (ΔH) of 100.74 J/g, indicating complete low-temperature cross-linking of a uniformly branched PRF structure [1]. In contrast, unmodified liquid phenol-formaldehyde (PF) resol resin displays a characteristic curing peak at 145–150 °C under identical high-pressure DSC conditions [1]. PRF resin with lower resorcinol content (15 wt%, PRF1) shows a double exotherm—a low-temperature peak at 99.9 °C (ΔH = 58 J/g) attributable to resorcinol-grafted fractions and a high-temperature peak at 158.2 °C (ΔH = 14.4 J/g) corresponding to residual unmodified PF prepolymer—demonstrating incomplete grafting [1]. The peak curing temperature reduction of approximately 55 °C versus pure PF resol directly enables cold-setting adhesive behavior without external heating.

DSC curing exotherm cold-setting adhesive resorcinol grafting efficiency phenol-formaldehyde resol

Wet Tensile Shear Strength on Acetylated Wood: PRF Outperforms Both MUF and One-Component PUR

In a three-adhesive comparative study on finger-jointed acetylated beech (Fagus sylvatica L.) laminated veneer lumber (LVL), phenol-resorcinol-formaldehyde (PRF) adhesive produced the highest wet tensile shear strength (TSS), followed by one-component polyurethane (PUR), while melamine-urea-formaldehyde (MUF) performed poorly [1]. The MUF failure was attributed to inadequate water resistance and adverse chemical interactions with residual acetic acid from the acetylation process [1]. Contact angle measurements confirmed that PRF and MUF exhibited only marginally lower wettability on acetylated wood versus untreated reference substrates, isolating bond durability as the differentiating factor rather than surface wetting [1].

wet tensile shear strength acetylated beech LVL finger-jointing adhesive water resistance

Accelerated Aging Durability: PRF Retains Shear Strength After 12 Wet-Dry Cycles While PU Degrades

A direct comparative study of composite wood decking bonded with phenol-resorcinol-formaldehyde (PRF) versus polyurethane (PU) adhesive under accelerated aging (12 wet-dry cycles) demonstrated opposing durability trajectories [1]. PU adhesive produced higher initial dry shear strength than PRF but exhibited lower shear strength after accelerated aging [1]. Furthermore, the percentage of wood failure—a critical indicator of adhesive bond quality—increased for PRF-bonded samples after aging but decreased for PU-bonded samples, indicating that the PRF bond interface remained stronger than the wood substrate while PU underwent cohesive degradation [1].

accelerated aging wet-dry cycling composite decking shear strength retention wood failure percentage

Elevated-Temperature Bond Integrity: PRF Maintains Structural Strength at 280 °C Where MUF Fails Completely

In a direct comparative study of glued laminated timber (glulam) bond performance under simulated fire conditions, the wood–MUF glueline exhibited catastrophic failure with shear strength dropping to 0 MPa at 280 °C, while the wood–PRF glueline maintained bond strength that deteriorated only linearly with temperature and remained comparable to solid wood strength across the tested range [1]. FTIR analysis further revealed that PRF maintains a relatively intact chemical structure above 150 °C, whereas MUF undergoes significant structural degradation above 200 °C [1]. At 20–150 °C, the wood–MUF glueline bond strength was strongly dependent on the shear strength of the wood itself, but this correlation collapsed at higher temperatures due to adhesive thermal decomposition [1].

fire resistance elevated temperature glulam glueline shear strength thermal degradation

Chemical Resistance of Resorcinol-Containing Phenolic Resins: ≥95% Compressive Strength Retention in Aggressive Media

A comparative study of phenolic resin-cement composites evaluated three resin types—phenol-formaldehyde (PF), resorcinol-formaldehyde (RF), and m-cresol-formaldehyde—after 24-hour immersion in acid, base, and kerosene at room temperature [1]. RF resin cement pastes exhibited a minimum of 95% retention of compressive strength across all three aggressive media, significantly outperforming both PF resin and m-cresol-formaldehyde resin composites [1]. While this study directly evaluates RF rather than PRF copolymer, the resorcinol moiety is the structural feature responsible for the enhanced chemical resistance; PRF resins, which incorporate resorcinol via grafting, are expected to exhibit intermediate chemical resistance between RF and PF, with the degree of protection scaling with resorcinol content [1].

chemical resistance phenolic resin cement acid-base-kerosene immersion compressive strength retention

Resorcinol Utilization Efficiency in PRF Oligomer Architecture: Minimizing Low-Reactivity Phenol-Only Species

MALDI-TOF mass spectrometry and 13C NMR structural analysis of traditional linear PRF resins, urea-branched PRF resins, and phenol-resorcinol-furfural (PRFuran) resins revealed that adhesive performance is governed primarily by minimizing the relative proportion of low-reactivity Phenol-(CH₂-Phenol) oligomeric species in which resorcinol is absent [1]. The study demonstrated that PRF resin performance can be equivalently optimized by maximizing either the proportion of resorcinol-containing oligomers or the proportion of methylol-group-containing oligomers [1]. Critically, the resorcinol utilization efficiency—the adhesive performance achieved per unit mass of resorcinol incorporated—can be improved by modifying the resin manufacturing procedure without increasing total resorcinol content, offering a formulation strategy to reduce raw material cost while maintaining bond performance [1].

MALDI-TOF 13C NMR oligomer distribution resorcinol efficiency PRF resin structure

Procurement-Driven Application Scenarios for Phenol-Resorcinol-Formaldehyde Resin (CAS 25986-71-4) Based on Quantitative Differentiation Evidence


Structural Glulam and Cross-Laminated Timber (CLT) for Fire-Rated Mass Timber Construction

PRF adhesive is the technically mandated choice for structural glulam in buildings requiring fire resistance ratings. As demonstrated by Liu et al. (2020), wood–MUF gluelines fail completely at 280 °C (0 MPa shear strength), whereas wood–PRF gluelines maintain structural bond integrity and degrade only linearly with temperature [1]. FTIR evidence confirms that PRF chemical structure remains intact above 150 °C while MUF degrades significantly above 200 °C [1]. Procurement specification of PRF over MUF for fire-rated mass timber is therefore not a preference but a performance necessity supported by quantitative thermal failure data. Additionally, PRF with 25 wt% resorcinol content meets ASTM D2559 delamination resistance requirements for CCA-treated glulam beams, making it suitable for exterior wet-use exposure in bridges and other infrastructure [2].

Ambient-Temperature Structural Bonding Where Heated Presses Are Infeasible

PRF resins uniquely enable cold-setting structural wood bonding in field conditions, on-site construction, and large-format lamination where heated platen presses cannot be deployed. Lisperguer et al. (2005) quantified that PRF with 25 wt% resorcinol cures at a peak temperature of 93.9 °C (ΔH = 100.74 J/g), compared to 145–150 °C required for unmodified PF resol [2]. The practical consequence is that PRF fingerjoints reach structural handling strength within 30 minutes at 25 °C—a level that conventional PF adhesives achieve only after 6 hours at 40–50 °C or 16–24 hours at 25 °C [3]. For procurement, this translates into reduced processing time, elimination of heating energy costs, and feasibility of on-site assembly for timber bridges, transmission poles, and large architectural glulam members.

Bonding of Chemically Modified and Preservative-Treated Wood for Exterior Exposure

Acetylated wood and CCA-treated timber present uniquely challenging substrates for structural adhesives due to altered surface chemistry. Stolze et al. (2023) demonstrated that PRF achieves the highest wet tensile shear strength on acetylated beech LVL among three tested adhesives, while MUF fails due to acetic acid interference and poor water resistance [4]. For CCA-treated radiata pine, only PRF with 25 wt% resorcinol content fulfilled ASTM D2559 delamination resistance requirements at both 4.0 and 6.0 kg/m³ CCA retention levels, with shear resistance values exceeding 10 MPa [5]. Procurement of PRF over alternative adhesives for chemically modified or preservative-impregnated wood is directly supported by this quantitative delamination and wet-strength evidence.

Exterior-Grade Composite Decking and Cladding with Multi-Year Weathering Durability

For engineered wood products destined for cyclical wet-dry exterior exposure, PRF offers quantifiable long-term bond durability advantages over polyurethane. Wan et al. (2017) showed that after 12 accelerated wet-dry aging cycles, PRF-bonded composite decking retained higher shear strength than PU-bonded equivalents, and—critically—the wood failure percentage increased for PRF while decreasing for PU [6]. This divergent trend indicates that the PRF bond line remains stronger than the wood substrate throughout aging, whereas the PU undergoes progressive cohesive weakening. For procurement specifying multi-year exterior warranty periods, PRF provides evidence-backed confidence in bond line longevity that PU cannot match based on current comparative data [6].

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